molecular formula C4H6BrN3 B1270448 4-bromo-1,5-dimethyl-1H-1,2,3-triazole CAS No. 885877-41-8

4-bromo-1,5-dimethyl-1H-1,2,3-triazole

Cat. No. B1270448
CAS RN: 885877-41-8
M. Wt: 176.01 g/mol
InChI Key: TYLRPDYYHMFCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-1,5-dimethyl-1H-1,2,3-triazole” is a chemical compound with the molecular formula C4H6BrN3 . It is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant interest due to their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . Another metal-free strategy to synthesize 1,4,5-trisubstituted 1,2,3-triazoles involves the regioselective reaction of aryl azides with enaminones in the presence of triethylamine, water, and ionic liquid .


Physical And Chemical Properties Analysis

The density of “4-bromo-1,5-dimethyl-1H-1,2,3-triazole” is 1.77g/cm3, and it has a boiling point of 244ºC at 760 mmHg . Other physical and chemical properties such as melting point and solubility are not provided in the search results.

Scientific Research Applications

Synthesis of Bioactive Molecules

4-bromo-1,5-dimethyl-1H-1,2,3-triazole: serves as a key building block in the synthesis of various bioactive molecules. Its bromine atom is a reactive site that can undergo further chemical transformations, allowing for the creation of a wide range of compounds with potential therapeutic effects .

Antimicrobial and Antifungal Applications

The triazole ring is known for its antimicrobial properties. Compounds derived from 4-bromo-1,5-dimethyl-1H-1,2,3-triazole have been studied for their efficacy against bacterial and fungal pathogens, which could lead to the development of new antimicrobial agents .

Agricultural Chemicals

Triazole derivatives exhibit significant potential in agriculture, acting as fungicides, growth regulators, and herbicides. The structural modification of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole can lead to the development of new agricultural chemicals that help protect crops from pests and diseases .

Antitubercular Agents

Research has indicated that triazole derivatives can be effective against Mycobacterium tuberculosis. The modification of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole could lead to the synthesis of compounds with antitubercular activity, contributing to the fight against tuberculosis .

Anticancer Research

The triazole core is present in many compounds with anticancer properties. By using 4-bromo-1,5-dimethyl-1H-1,2,3-triazole as a precursor, researchers can synthesize novel compounds that may inhibit the growth of cancer cells or interfere with cancer cell metabolism .

Material Science

In material science, 4-bromo-1,5-dimethyl-1H-1,2,3-triazole can be utilized to create polymers and other materials with unique properties, such as increased thermal stability or specific electronic characteristics .

Future Directions

The future directions for “4-bromo-1,5-dimethyl-1H-1,2,3-triazole” and similar compounds lie in their potential applications in diverse areas, ranging from pharmaceutics to biotechnology . Their unique features make them potential candidates for the development of novel antimicrobial drugs to combat drug-resistant infections effectively .

properties

IUPAC Name

4-bromo-1,5-dimethyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-3-4(5)6-7-8(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLRPDYYHMFCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363522
Record name 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1,5-dimethyl-1H-1,2,3-triazole

CAS RN

885877-41-8
Record name 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.